Sulfo-Cy5 amine

Fluorescence Spectroscopy Bioconjugation Assay Development

Non-sulfonated Cy5 amine derivatives often aggregate in aqueous buffers, causing high background and assay failure. Sulfo-Cy5 amine (CAS 2183440-44-8) eliminates this via sulfonate modification, enabling direct labeling in PBS without organic co-solvents. • ε = 271,000 M⁻¹cm⁻¹, Φ = 0.28 - superior brightness for low-abundance target detection • Extended alkyl linker reduces steric hindrance, preserving biomolecule function • Rapid in vivo renal clearance demonstrated in nanobody imaging studies • Primary amine enables EDC/NHS, NHS ester, and carbonyl conjugation

Molecular Formula C38H52N4O7S2
Molecular Weight 741.0 g/mol
Cat. No. B14025226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy5 amine
Molecular FormulaC38H52N4O7S2
Molecular Weight741.0 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C
InChIInChI=1S/C38H52N4O7S2/c1-37(2)30-26-28(50(44,45)46)19-21-32(30)41(5)34(37)16-10-8-11-17-35-38(3,4)31-27-29(51(47,48)49)20-22-33(31)42(35)25-15-9-12-18-36(43)40-24-14-7-6-13-23-39/h8,10-11,16-17,19-22,26-27H,6-7,9,12-15,18,23-25,39H2,1-5H3,(H2-,40,43,44,45,46,47,48,49)
InChIKeyYAAUASLQACUDFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy5 Amine Basic Characterization


This compound, commonly referred to as Sulfo-Cy5 amine (CAS: 2183440-44-8), is a water-soluble derivative of the near-infrared fluorescent dye Cyanine 5 (Cy5) . It is a sulfonated, amine-functionalized pentamethine cyanine fluorophore with a molecular weight of approximately 741 g/mol and an extended alkyl linker terminating in a primary amine group . The compound belongs to the class of far-red fluorescent dyes widely used for covalent labeling of biomolecules in fluorescence microscopy, flow cytometry, and in vivo imaging applications .

Aqueous Conjugation

Water-soluble dye enables labeling in PBS or buffers without organic co-solvents, preserving protein activity.

Detection Sensitivity

Reported higher extinction coefficient and quantum yield may support brighter signal and detection of low-abundance targets.

In Vivo Clearance

Sulfonated form exhibits reported rapid renal clearance, reducing background in NIR imaging studies.

Sulfo-Cy5 Amine: Why Substitution Fails


In the Cy5 family, chemical modifications at the indole-nitrogen (e.g., sulfonate addition) and the reactive group spacer significantly alter critical performance parameters including aqueous solubility, fluorescence brightness, photostability, and in vivo pharmacokinetics [1]. Generic substitution with non-sulfonated Cy5 amine or alternative Cy5 derivatives can lead to experimental failure due to dye aggregation, increased background signal, altered biodistribution, or insufficient sensitivity [2]. The quantitative evidence below demonstrates why this specific sulfonated, long-linker amine derivative is uniquely suited for applications requiring high water solubility, superior brightness, and favorable in vivo clearance profiles.

  • Non-sulfonated Cy5 amine

    Insoluble in water; requires organic co-solvent (e.g., DMSO) that may disrupt protein conformation during conjugation.

  • Cy5-Methyl or Cy5-QAmine variants

    Slower renal clearance and higher background signal reported in vivo, potentially masking target-specific contrast.

  • Alternative linker or non-sulfonated Cy5 derivatives

    May exhibit altered biodistribution, dye aggregation, or reduced photostability, compromising imaging reproducibility.

Sulfo-Cy5 Amine: Quantitative Comparisons


Extinction Coefficient & Quantum Yield Advantage

The sulfonated Sulfo-Cy5 amine exhibits a higher molar extinction coefficient and fluorescence quantum yield compared to its non-sulfonated Cy5 amine counterpart . This translates to greater fluorescence brightness, enabling detection of lower target concentrations and improved signal-to-noise ratios [1].

Extinction Coefficient vs. Non-sulfonated Cy5
Head-to-head
271,000 vs. 250,000 L·mol⁻¹·cm⁻¹ (+8.4%)
Reported higher ε supports improved detection sensitivity and lower dye usage per reaction.
Vendor specifications; measured in PBS buffer.
Fluorescence Spectroscopy Bioconjugation Assay Development

Aqueous Solubility Advantage

Sulfo-Cy5 amine is highly water-soluble due to the presence of sulfonate groups, allowing conjugation reactions to be performed entirely in aqueous buffers without organic co-solvents . In contrast, non-sulfonated Cy5 amine is insoluble in water and requires dissolution in organic solvents (e.g., DMSO) prior to addition to aqueous biomolecule solutions, which can denature sensitive proteins .

Aqueous Solubility vs. Non-sulfonated Cy5
Head-to-head
Readily soluble in water vs. insoluble (requires DMSO)
Water solubility eliminates need for co-solvents, preserving protein activity and simplifying workflow.
Qualitative difference based on vendor solubility data.
Protein Labeling Antibody Conjugation Bioconjugation

In Vivo Clearance vs. Cy5 Variants

In a head-to-head in vivo study, nanobody conjugates labeled with Cy5-Sulfonate (sulfonated Cy5) demonstrated rapid tumor visualization (within 1 hour) and significantly faster renal clearance compared to Cy5-Methyl and Cy5-QAmine variants [1]. The sulfonate variant exhibited almost no kidney signal after 6 hours, whereas intense kidney retention persisted for Cy5-QAmine at 24 hours [1].

In Vivo Clearance vs. Cy5 Variants
Head-to-head
Kidney signal nearly absent after 6 h vs. intense at 24 h for Cy5-QAmine
Reported rapid renal clearance reduces background for in vivo NIR imaging studies.
Mouse model, nanobody conjugates, n=3.
In Vivo Imaging Nanobody Conjugates Pharmacokinetics

Quantum Yield Advantage vs. Non-Sulfonated Cy5

Sulfo-Cy5 amine exhibits a fluorescence quantum yield (Φ) of 0.28, compared to 0.2 for non-sulfonated Cy5 amine . This 40% relative increase in quantum efficiency contributes to enhanced brightness and improved signal-to-background ratios in imaging and detection assays [1].

Quantum Yield vs. Non-sulfonated Cy5
Head-to-head
Φ 0.28 vs. 0.2 (+0.08, +40% relative)
Higher quantum yield may enhance fluorescence signal per absorbed photon.
Measured in PBS; vendor-reported values.
Fluorescence Brightness Quantum Yield Photophysics

Photostability vs. Non-Sulfonated Cy5

A systematic structure-property study of asymmetric Cy5 fluorophores demonstrated that introduction of sulfonate groups enhances photostability compared to non-sulfonated analogs [1]. While direct head-to-head quantitative photobleaching data for this specific amine derivative is not available in the reviewed primary literature, the class-level inference from structurally related sulfonated Cy5 dyes supports superior photostability for Sulfo-Cy5 amine relative to non-sulfonated Cy5 derivatives [1].

Photostability vs. Non-sulfonated Cy5
Class-level
Sulfonated analogs: 24.4–90.6% remaining after photobleaching
May support extended imaging sessions; direct photostability data for this derivative to verify.
Class-level inference from structurally related sulfonated Cy5 dyes.
Photobleaching Photostability Long-Term Imaging

Sulfo-Cy5 Amine: Best Applications


Aqueous Protein & Antibody Labeling

The compound's high water solubility and superior extinction coefficient (271,000 M⁻¹cm⁻¹) and quantum yield (0.28) make it ideal for labeling antibodies and proteins directly in PBS or physiological buffers without organic co-solvents. This preserves protein conformation and activity while maximizing fluorescence brightness, enabling detection of low-abundance targets in ELISA, flow cytometry, and immunofluorescence.

In Vivo NIR Imaging with Rapid Clearance

For in vivo imaging applications, Sulfo-Cy5 amine-labeled nanobodies demonstrated rapid tumor visualization (within 1 hour) and significantly faster renal clearance compared to Cy5-Methyl and Cy5-QAmine variants, with nearly complete kidney signal elimination by 6 hours [1]. This makes the compound the preferred choice for targeted molecular imaging studies where low background and minimal organ retention are critical.

Super-Resolution & Long-Term Live-Cell Imaging

Sulfonate modification enhances photostability in Cy5 fluorophores [2], making this derivative suitable for extended imaging sessions and super-resolution techniques such as STORM and PALM. The compound's far-red emission (ex/em ~649/672 nm) also minimizes cellular autofluorescence and phototoxicity.

Click Chemistry Bioconjugation

The primary amine functional group enables straightforward conjugation to carboxylic acids, NHS esters, and other electrophilic moieties. Additionally, the extended alkyl linker reduces steric hindrance, preserving biomolecule function . The dye can be used as a building block for generating alkyne- or azide-modified probes via standard bioconjugation chemistry.

Application
Selection Property
Validation Focus
Aqueous protein & antibody labeling
Water solubility, high brightness
Conjugation efficiency, signal-to-noise in buffer
In vivo NIR imaging
Favorable renal clearance profile
Tumor-to-background ratio, organ retention
Super-resolution & live-cell imaging
Enhanced photostability, far-red emission
Photobleaching rate, cell viability
Click chemistry bioconjugation
Amine linker, minimal steric hindrance
Conjugation yield, retained biomolecule activity

Technical Documentation Hub

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35 linked technical documents
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